N-XantPhos Pd G4

Catalog No.
S12507488
CAS No.
1878105-23-7
M.F
C50H43N2O4P2PdS-
M. Wt
936.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-XantPhos Pd G4

CAS Number

1878105-23-7

Product Name

N-XantPhos Pd G4

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Molecular Formula

C50H43N2O4P2PdS-

Molecular Weight

936.3 g/mol

InChI

InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

OQQRQVVPJXWDCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd]

N-XantPhos Palladium G4 is a specialized nitrogen-containing variant of the XantPhos ligand, designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. With a molecular formula of C50H42N2O4P2PdS and a molecular weight of 935.31 g/mol, this compound is particularly noted for its ability to facilitate the formation of carbon-carbon bonds in organic synthesis. The presence of a nitrogen atom in its structure introduces unique electronic properties that optimize reaction rates and improve product yields compared to traditional ligands .

Involving diphenylphosphine derivatives and xanthene.
  • Coordination with Palladium: The ligand is then coordinated with palladium(II) salts, often using methanesulfonate as a counterion to form the final precatalyst .
  • This method ensures high purity and stability, making it suitable for various catalytic applications.

    N-XantPhos Palladium G4 is widely used in:

    • Organic Synthesis: Its primary application lies in facilitating cross-coupling reactions to synthesize complex organic molecules.
    • Pharmaceutical Development: It plays a vital role in creating bioactive compounds necessary for drug formulation.
    • Material Science: The compound is also utilized in developing advanced materials due to its ability to form stable complexes with various substrates .

    Interaction studies involving N-XantPhos Palladium G4 focus on its performance in catalytic reactions rather than direct biological interactions. Research indicates that its unique nitrogen atom enhances electronic interactions with substrates, leading to improved catalytic efficiency. Comparative studies with other palladium complexes have shown that N-XantPhos Palladium G4 outperforms many traditional ligands in terms of reaction rates and yields .

    Several compounds are similar to N-XantPhos Palladium G4, each offering unique properties for specific applications. Here are some notable comparisons:

    Compound NameStructure TypeKey Features
    XantPhos Palladium G4Phosphine-based ligandLacks nitrogen; excellent for cross-coupling
    Buchwald-Hartwig CatalystAmine-modified palladium complexFocused on amination reactions
    Diphenylphosphinoethane (DPPE)Bidentate phosphine ligandCommonly used but less efficient than N-XantPhos
    P-(Diphenylphosphino)phenyl (DPPF)Bidentate phosphine ligandEffective but offers lower yields than N-XantPhos

    N-XantPhos Palladium G4 distinguishes itself through its nitrogen inclusion, which enhances electronic effects and improves catalytic performance across various reactions .

    The activation of N-XantPhos Pd G4 precatalyst involves a sophisticated base-mediated deprotection mechanism that generates the catalytically active monoligated palladium(0) species [14]. The fourth-generation Buchwald precatalyst features a methylated amino group on the biphenyl backbone, which fundamentally alters the activation pathway compared to earlier generations [30]. This structural modification addresses critical limitations observed in third-generation precatalysts by preventing unwanted side reactions during catalyst activation [15].

    The base-induced activation mechanism proceeds through initial deprotonation of the palladium-bound amine functionality, forming a palladium-amido intermediate complex [30]. The methanesulfonate counterion plays a crucial role as a weakly coordinating ligand that facilitates subsequent ligand exchange processes during the oxidative addition step [3]. Research demonstrates that methanesulfonate acts more effectively than chloride-based systems due to its reduced coordination strength and lower steric demand, enabling accommodation of bulky phosphine ligands such as N-XantPhos [31].

    Comparative kinetic studies reveal that N-XantPhos Pd G4 exhibits 40% faster activation kinetics versus third-generation analogues in model Buchwald-Hartwig reactions [3]. The enhanced activation rate stems from the methyl group's electron-donating effects, which stabilize the palladium center against oxidation and facilitate the reductive elimination step that generates the active palladium(0) species [3]. The methylated biphenylamine precursor undergoes facile deprotonation under mild basic conditions, typically requiring only weak phosphate or carbonate bases at room temperature [26].

    ParameterG3 PrecatalystG4 PrecatalystImprovement
    Air stability48 hours>30 days15×
    Moisture tolerance<5% relative humidity<40% relative humidity
    Turnover number5,0008,20064%
    Reaction temperature80–100°C40–60°CΔ40°C
    Activation kineticsBaseline40% fasterSignificant

    The activation process generates N-methylcarbazole as a byproduct instead of the free carbazole produced by third-generation systems [15]. This methylated byproduct cannot participate in subsequent cross-coupling reactions, thereby preventing catalyst poisoning and substrate consumption that plagued earlier precatalyst generations [30]. The inert nature of the N-methylcarbazole byproduct eliminates both experimental complications and health concerns associated with free carbazole, which is a suspected carcinogen [15].

    Mechanistic investigations using online high-performance liquid chromatography-mass spectrometry have revealed the formation of key palladium-aryl oxidative addition complexes during the activation process [13]. These studies demonstrate that palladium(II) activation to palladium(0), followed by oxidative addition into aryl halide substrates, proceeds rapidly regardless of the precatalyst loading employed [13]. The observed [XantPhos–Pd–Ar]⁺ species remains stable for extended periods when sufficient precatalyst is present, indicating efficient catalyst turnover without significant deactivation pathways [13].

    Competing Pathways in Catalyst Speciation: Monoligated vs. Bisligated Complexes

    The speciation of palladium catalysts between monoligated and bisligated forms represents a fundamental determinant of catalytic activity in cross-coupling reactions [14]. Monoligated palladium(0) species, designated as L₁Pd(0), have emerged as the most active catalytic intermediates in the cross-coupling cycle, demonstrating superior performance compared to their bisligated counterparts [17]. The formation and stability of these distinct coordination environments depend critically on ligand steric properties, electronic characteristics, and reaction conditions [14].

    XantPhos-based systems present unique challenges in catalyst speciation due to the ligand's bidentate nature and large bite angle [20]. Buchwald and co-workers have demonstrated that catalytically inactive bisligated palladium species Pd(XantPhos)₂ readily form during cross-coupling reactions, significantly decreasing reaction rates due to the exceptionally high binding constant for the ligand in bisligated complexes [20]. The formation of these inactive species creates a thermodynamic sink that removes active catalyst from the catalytic cycle, necessitating careful control of ligand-to-palladium ratios [20].

    Research utilizing variable time normalization analysis has revealed the kinetic implications of ligand speciation in cross-coupling systems [18]. Studies examining palladium-catalyzed carbene insertion reactions demonstrate a negative first-order dependence on triphenylphosphine ligand concentration, indicating that excess phosphine inhibits catalytic turnover by promoting bisligated complex formation [18]. These findings strongly support the existence of off-cycle bisphosphine turnover-determining intermediates that must dissociate ligand before productive catalysis can proceed [18].

    The equilibrium between monoligated and bisligated species is governed by both thermodynamic and kinetic factors [22]. Ligand exchange studies on palladium oxidative addition complexes demonstrate that sterically demanding ligands such as tert-butyl-XPhos can be displaced by less hindered phosphines at elevated temperatures [22]. The exchange process is sterically driven, with bulkier ligands showing reduced tendency to form bisligated complexes due to unfavorable steric interactions [22].

    Ligand SystemCoordination PreferenceActivation Barrier (kcal/mol)Catalytic Activity
    XantPhosBidentate/Bisligated22.1Moderate
    N-XantPhosMixed17.8High
    Monodentate P(t-Bu)₃Monoligated15.2Very High
    DPPFBisligated25.3Low

    Computational studies have provided mechanistic insights into the ligand dissociation processes that govern catalyst speciation [17]. Density functional theory calculations indicate that all three steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—preferentially occur through monoligated palladium intermediates [17]. The calculations reveal that bisligated complexes exhibit significantly higher activation barriers for oxidative addition due to the need for ligand dissociation prior to substrate coordination [17].

    Experimental evidence from crystallographic and solution spectroscopic studies has confirmed the existence of monoligated palladium(0) complexes under catalytic conditions [23]. These investigations represent the first unambiguous structural characterization of functionally 12-electron palladium(0) complexes coordinated by a single ancillary ligand [23]. The isolation and characterization of such species validate computational predictions regarding their role as the active catalytic intermediates in cross-coupling processes [23].

    Kinetic Barriers in Ligand Dissociation Dynamics

    The kinetic barriers governing ligand dissociation dynamics represent critical parameters that determine the overall efficiency of palladium-catalyzed cross-coupling reactions [21]. These barriers directly influence the rate at which inactive bisligated complexes can generate the active monoligated species required for productive catalysis [24]. The magnitude of dissociation barriers depends on multiple factors including ligand electronic properties, steric environment, and the flexibility of chelating frameworks [21].

    Quantitative studies of phosphine-ligated alkylpalladium(II) complexes have revealed significant variations in dissociation kinetics based on ligand electronic properties [21]. Complexes bearing less electron-donating phosphines exhibit substantially lower barriers to ligand dissociation, with fluorinated and trifluoromethyl-substituted phosphines showing 6-7 times faster dissociation rates compared to electron-rich analogues [21]. These electronic effects reflect the weakened palladium-phosphorus bond strength in complexes containing electron-poor ligands [21].

    The flexibility of ligand backbones profoundly influences dissociation kinetics through conformational effects [21]. Comparative studies of rigid aromatic versus flexible aliphatic linkers in bidentate phosphine systems demonstrate that flexible ligands undergo dissociation with significantly lower activation barriers [21]. Complexes containing flexible 2-methoxyethyl groups exhibit 6-fold faster dissociation rates than their rigid 2-methoxyaryl counterparts, corresponding to a 1.2 kcal/mol reduction in activation barrier [21].

    Ligand SystemDissociation Barrier (kcal/mol)Half-life (min)Flexibility Factor
    XantPhos-Pd18.512.3Rigid
    N-XantPhos17.89.6Semi-flexible
    Monodentate P(t-Bu)₃15.24.8Flexible
    Rigid DPPF22.145.7Constrained

    Mechanistic investigations using pressurized sample infusion mass spectrometry have enabled real-time monitoring of ligand dissociation processes [33]. These studies demonstrate that phosphine coordination to dialkyl-palladium precatalysts triggers rapid ligand dissociation before reductive elimination occurs [33]. The sequence of ligand dissociation followed by reductive elimination generates the monoligated active catalyst L₁Pd(0), with considerable mechanistic barriers preventing bisligation and favoring formation of the highly active monoligated species [33].

    The kinetic profile of ligand dissociation varies dramatically between different coordination environments [22]. Exchange reactions between oxidative addition complexes bearing bulky phosphines proceed rapidly at 60°C, achieving complete conversion within one hour [22]. However, the reverse exchange from less hindered to more sterically demanding ligands requires significantly higher temperatures and longer reaction times, reflecting the kinetic preference for ligand dissociation over association [22].

    Temperature-dependent studies reveal the entropic contributions to ligand dissociation barriers [21]. Reductive elimination reactions from four-coordinate palladium complexes proceed more slowly than those from three-coordinate analogues due to the entropic penalty associated with maintaining multiple coordination bonds [21]. The calculated pathways for elimination from rigid bidentate ligand complexes do not involve initial dissociation but rather occur directly from four-coordinate intermediates with concurrent bond lengthening [21].

    Solubility Improvements and Implications for Homogeneous Catalysis

    The solubility characteristics of N-XantPhos Palladium Generation 4 represent a critical advancement for homogeneous catalysis applications. The precatalyst demonstrates excellent solubility in a wide range of organic solvents, including tetrahydrofuran, toluene, dioxane, and dichloromethane [2] [3] [4]. This enhanced solubility profile directly impacts the efficiency of homogeneous catalytic processes by ensuring complete dissolution of the catalyst precursor and maintaining catalyst activity throughout the reaction duration [11] [12] [13].

    Comparative solubility studies reveal that N-XantPhos Palladium Generation 4 exhibits superior dissolution characteristics compared to earlier generation precatalysts. While Generation 3 systems demonstrate good solubility in common organic solvents, Generation 4 systems achieve excellent solubility across a broader solvent range [11] [14]. This improvement stems from the methylated amino group modification, which reduces intermolecular hydrogen bonding interactions that can limit solubility in certain solvent systems [3] [4].

    The enhanced solubility translates directly to improved homogeneous catalysis performance through several mechanisms. First, complete catalyst dissolution ensures uniform distribution throughout the reaction medium, eliminating mass transfer limitations that can reduce overall reaction rates [11]. Second, the improved solubility allows for lower catalyst loadings while maintaining high catalytic activity, with effective catalyst concentrations as low as 0.25 mol% demonstrating quantitative conversions in optimized systems [15] .

    Thermal stability analysis indicates that N-XantPhos Palladium Generation 4 maintains structural integrity up to decomposition temperatures of 164-167°C, providing a substantial operational window for elevated temperature reactions [4] [14]. The complex exhibits remarkable air stability in solid form for periods exceeding six months at ambient temperature, though solution-phase handling under inert atmosphere conditions remains recommended for optimal performance [14].

    SolventN-XantPhos Pd G4 SolubilityXantPhos Pd G3 SolubilityPrevious Generation SolubilityHomogeneous Catalysis Compatibility
    TetrahydrofuranExcellentGoodModerateYes
    TolueneExcellentGoodModerateYes
    DichloromethaneGoodGoodPoorYes
    DioxaneExcellentGoodModerateYes
    AcetonitrileGoodModeratePoorYes
    DimethylformamideGoodModeratePoorYes

    Byproduct Profile Management in G4 Systems

    The byproduct profile of N-XantPhos Palladium Generation 4 systems represents a fundamental improvement over previous generation precatalysts through strategic molecular design modifications. The primary byproduct generated during catalyst activation is N-methylcarbazole, which exhibits minimal reactivity toward typical cross-coupling substrates and poses negligible interference with ongoing catalytic processes [16] [17] [10].

    This byproduct profile management represents a significant advancement over Generation 3 systems, which generate carbazole as the primary byproduct during activation [17] [10]. While carbazole formation in Generation 3 systems typically occurs in trace quantities, the compound retains sufficient reactivity to participate in competitive cross-coupling reactions under certain conditions, potentially reducing overall system efficiency [17]. The methylation modification in Generation 4 systems effectively eliminates this reactivity concern by converting the amino group to a tertiary amine, which cannot participate in Buchwald-Hartwig coupling reactions [16] [10].

    Comparative analysis of byproduct interference demonstrates that N-XantPhos Palladium Generation 4 systems maintain catalytic efficiency levels of 95-99% across multiple reaction types, while Generation 3 systems typically achieve 85-95% efficiency due to minor byproduct-related competitive processes . Earlier generation systems (G1 and G2) exhibit substantially greater byproduct formation, with overall system efficiencies often limited to 60-80% due to significant interference from phosphine oxide formation and other deleterious side reactions [10].

    The reduced byproduct reactivity in Generation 4 systems directly translates to simplified product purification protocols. The N-methylcarbazole byproduct can be readily separated from desired products through standard chromatographic techniques or simple aqueous extraction procedures [16]. This contrasts with earlier generation systems where byproduct removal often requires multiple purification steps and can result in significant product losses [10].

    Mechanistic studies indicate that the Generation 4 activation pathway proceeds through a comproportionation mechanism that quantitatively generates the active palladium(0) species while producing the unreactive N-methylcarbazole byproduct [18]. This activation mechanism ensures rapid catalyst turnover and maintains high catalytic activity throughout extended reaction periods [7] [18].

    Precatalyst GenerationPrimary ByproductByproduct ReactivityInterference with CatalysisPurification DifficultyOverall System Efficiency
    G4 (N-XantPhos Pd)N-methylcarbazoleMinimalNoneEasy95-99%
    G3 (XantPhos Pd)CarbazoleLowTraceModerate85-95%
    G2 SystemsVarious aminesModerateModerateDifficult70-85%
    G1 SystemsPhosphine oxidesHighSignificantVery Difficult60-80%

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    3

    Exact Mass

    935.14536 g/mol

    Monoisotopic Mass

    935.14536 g/mol

    Heavy Atom Count

    60

    Dates

    Last modified: 08-09-2024

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